molecular formula C16H11ClN2O4S B10979351 5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide

5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide

Cat. No.: B10979351
M. Wt: 362.8 g/mol
InChI Key: CPYKTDWSMYKSSY-UHFFFAOYSA-N
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Description

5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide: is a fascinating compound with a complex structure. Its systematic name is quite a mouthful, so let’s break it down:

    Chemical Formula: CHClNOS

    CAS Number: 612804-55-4

    Molecular Weight: 540.061 g/mol

This compound belongs to the thiazolidinone family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazolidinones exhibit diverse biological activities and have been studied extensively in medicinal chemistry .

Properties

Molecular Formula

C16H11ClN2O4S

Molecular Weight

362.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-4-oxo-N-(1,3-thiazol-2-yl)pyran-2-carboxamide

InChI

InChI=1S/C16H11ClN2O4S/c17-11-3-1-10(2-4-11)8-22-14-9-23-13(7-12(14)20)15(21)19-16-18-5-6-24-16/h1-7,9H,8H2,(H,18,19,21)

InChI Key

CPYKTDWSMYKSSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=COC(=CC2=O)C(=O)NC3=NC=CS3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common route includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea or substituted thioamides. The specific conditions and reagents used may vary, but the overall process leads to the formation of the target compound.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction processes can modify the functional groups, affecting its properties.

    Substitution: Substitution reactions may occur at different positions on the aromatic rings.

Common Reagents and Conditions::
  • Thionyl chloride (SOCl2) : Used for chlorination reactions.
  • Hydrogenation catalysts (e.g., Pd/C) : Employed for reduction.
  • Base (e.g., NaOH) : Required for thiazole ring formation.

Major Products:: The major products depend on the specific reaction conditions and the substituents present. Isolation and characterization of intermediates are crucial for understanding the reaction pathways.

Scientific Research Applications

Chemistry::
  • Building Blocks : Researchers use this compound as a building block for designing novel molecules due to its unique structure.
  • Catalysis : It may serve as a ligand in catalytic reactions.
Biology and Medicine:: Industry::
  • Agrochemicals : Thiazolidinones find applications in crop protection.
  • Materials Science : They contribute to the development of functional materials.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related thiazolidinones, this compound stands out due to its chlorobenzyl ether moiety. Similar compounds include:

Biological Activity

The compound 5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide is a member of the pyran and thiazole family, known for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its anticancer, antimicrobial, and anticonvulsant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound has a complex structure that includes:

  • A pyran ring : A six-membered heterocyclic compound containing one oxygen atom.
  • A thiazole moiety : Known for its role in various biological activities.
  • A 4-chlorobenzyl group : This halogenated aromatic component is often associated with enhanced pharmacological properties.

Molecular Formula : C₁₈H₁₈ClN₃O₃

1. Antitumor Activity

Research indicates that compounds similar to 5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide exhibit significant antitumor activity. For instance, derivatives of the pyran scaffold have been shown to inhibit cancer cell proliferation effectively.

Compound NameIC50 (µg/mL)Activity
Compound 91.61 ± 1.92Cytotoxic against Jurkat cells
Compound 101.98 ± 1.22Cytotoxic against A-431 cells

The structure-activity relationship (SAR) analysis suggests that the presence of electronegative groups like chlorine enhances antiproliferative activity, making these compounds promising candidates in cancer therapy .

2. Antimicrobial Properties

Similar compounds have demonstrated antimicrobial effects. For example, derivatives of the pyran ring have been assessed for their ability to combat bacterial strains and fungi. The presence of functional groups such as carboxamide and ether linkages contributes to their antimicrobial efficacy.

3. Anticonvulsant Activity

The anticonvulsant potential of thiazole-containing compounds has been extensively studied. For example, thiazole-integrated analogues have shown significant activity against seizures induced by pentylenetetrazol (PTZ). The SAR indicates that para-halogen-substituted phenyl groups attached to the thiazole ring are crucial for enhancing anticonvulsant activity.

Compound NameED50 (mg/kg)TD50 (mg/kg)Protection Index
Analogue 218.4170.29.2

This data highlights the potential of these compounds in treating epilepsy and related disorders .

Case Studies and Research Findings

  • Antitumor Studies : In a study examining various thiazole derivatives, significant cytotoxicity was observed against several cancer cell lines, with some compounds exhibiting IC50 values lower than standard chemotherapeutic agents .
  • Antimicrobial Testing : Compounds structurally related to 5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties.
  • Molecular Docking Studies : Recent computational studies have suggested that this compound interacts favorably with key biological targets involved in cell proliferation and apoptosis pathways, providing insights into its mechanism of action .

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